1-Methoxy-2-methylpenta-1,3-diene
Description
1-Methoxy-2-methylpenta-1,3-diene is an acyclic conjugated diene featuring a methoxy (-OCH₃) and a methyl (-CH₃) substituent on adjacent carbon atoms. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in asymmetric Hetero-Diels-Alder (HDA) reactions. Its reactivity is influenced by the electron-donating methoxy group, which enhances the electron density of the diene system, and the methyl group, which introduces steric effects.
Properties
CAS No. |
143878-74-4 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1-methoxy-2-methylpenta-1,3-diene |
InChI |
InChI=1S/C7H12O/c1-4-5-7(2)6-8-3/h4-6H,1-3H3 |
InChI Key |
NFAYXMBSJZOGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=COC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Trans-4-Methoxy-2-Trimethylsiloxy-Penta-1,3-diene
- Structural Features : Differs by a trimethylsiloxy (-OSi(CH₃)₃) group instead of a methyl group.
- Reactivity :
- Applications : Used in asymmetric synthesis of bioactive molecules, including pharmaceuticals.
2-Methylpenta-1,3-diene
- Structural Features : Lacks the methoxy group, reducing electron density at the diene system.
- Nomenclature Issues: Two CAS numbers (1118-58-7 and 926-54-5) reflect historical naming discrepancies, complicating database searches .
- Physical Properties: Boiling points differ slightly between entries (e.g., 0.5°C variation), suggesting minor impurities or measurement inconsistencies .
- Reactivity : Less polar than methoxy-substituted analogs, leading to lower regioselectivity in cycloaddition reactions.
Cyclopenta-1,3-diene (Cyclopentadiene)
- Structural Features : Cyclic diene with a planar, conjugated π-system.
- Reactivity :
- Applications: Key precursor in polymer chemistry (e.g., norbornene) and metallocene synthesis .
Furanoeudesma-1,3-diene
- Structural Features: A bicyclic furanosesquiterpenoid with a fused furan ring.
- Natural Occurrence : Isolated from Commiphora species (e.g., C. myrrha) and used in traditional medicine .
- Reactivity : Lower electron density compared to acyclic dienes due to aromatic furan stabilization.
- Applications : Studied for cytotoxicity and antimicrobial properties .
Electronic and Reactivity Comparison
Table 1: Key Properties of Selected Dienes
Research Findings and Mechanistic Insights
- Asymmetric Catalysis : The methoxy group in this compound analogs enhances chiral induction by coordinating to titanium catalysts, as seen in Trans-4-methoxy-2-trimethylsiloxy-penta-1,3-diene .
- Electronic Effects : Methoxy-substituted dienes exhibit higher HOMO energies compared to methyl-substituted analogs, increasing their nucleophilicity in cycloadditions .
- Steric Effects : The methyl group in this compound introduces steric hindrance, favoring endo transition states in Diels-Alder reactions .
Preparation Methods
Acid-Catalyzed Dehydration of Propargylic Alcohols
Propargylic alcohols serve as key precursors for 1-methoxy-2-methylpenta-1,3-diene. A modified procedure from Cocker et al. (1946) involves dehydrating 5-methoxy-2-methylpent-3-yn-2-ol under acidic conditions . Using p-toluenesulfonic acid (PTSA) in nitromethane, the reaction proceeds via a two-step mechanism:
-
Sulfide Intermediate Formation : The propargylic alcohol reacts with thiols (e.g., 4-methoxybenzenethiol) to form a propargylic sulfide .
-
Elimination : The sulfide undergoes acid-catalyzed elimination to yield the conjugated diene.
Typical Conditions :
-
Catalyst : PTSA (0.1 equiv.)
-
Solvent : Nitromethane (0.5 M)
-
Temperature : Room temperature
Structural Validation :
Wittig-Horner Reaction with α-Methoxyallylphosphonates
Fettes et al. demonstrated that α-methoxyallylphosphonates react with aldehydes to form 2-methoxy-1,3-dienes with predominant E-geometry . The lithium anion of dimethyl α-methoxyallylphosphonate reacts regioselectively at the γ-position, enabling stereocontrol.
Procedure :
-
Phosphonate Synthesis : Acetals are converted to α-methoxyallylphosphonates using triethyl phosphite.
-
Anion Generation : Treatment with LDA (lithium diisopropylamide) at −78°C.
-
Aldehyde Quenching : Reaction with aldehydes (e.g., benzaldehyde) yields dienes.
Key Data :
Diels-Alder Precursor Synthesis via Silyl Protection
Danishefsky’s approach involves 1-methoxy-2-methyl-3-silyloxypenta-1,3-diene as a diene precursor . The silyl ether group enhances electron density, facilitating cycloadditions.
Synthesis Steps :
-
Silylation : Protection of a hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride).
-
Elimination : Base-mediated dehydration of the silylated alcohol.
Conditions :
Cyclization of β-Carbonyl Equivalents
A historical method by Cocker (1946) utilizes β-carbonyl compounds (e.g., β-ketoesters) in cyclization reactions . Decarboxylative aromatization yields the diene.
Example :
-
Substrate : Methyl β-ketovalerate.
-
Conditions : H₂SO₄ (catalytic), reflux in toluene.
Transition Metal-Catalyzed Eliminations
Nickel-catalyzed reactions of allyl alcohols with trifluorovinyltrimethylsilane (TFVTMS) offer a modern route . The mechanism involves oxidative addition and β-hydride elimination.
Protocol :
-
Catalyst : Ni(CF₃SO₃)₂ (10 mol%).
-
Base : K₂CO₃ (1.2 equiv.).
-
Temperature : 120°C under air.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Complexity | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Dehydration | 56–64 | Moderate | Low | High |
| Wittig-Horner Reaction | 70–85 | High (E) | Moderate | Moderate |
| Silyl Protection | 60–75 | Low | High | Low |
| Cyclization | ~50 | None | Moderate | Low |
| Nickel-Catalyzed | 55–70 | Moderate | High | Moderate |
Structural Characterization and Purity Assessment
Critical analytical data for this compound:
Purification is typically achieved via silica gel chromatography (hexane/EtOAc = 20:1) .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Methoxy-2-methylpenta-1,3-diene, and how do reaction conditions influence yield?
- Methodology : Modified Danishefsky procedures are effective. For example, 1-Alkoxy-2-methyl-3-acyloxy-penta-1,3-dienes can be synthesized via palladium-catalyzed cross-coupling or Grignard reactions under inert atmospheres .
- Key Variables :
- Catalyst : Pd(PPh₃)₄ or NiCl₂(dppe) for regioselectivity.
- Solvent : Anhydrous THF or Et₂O minimizes side reactions.
- Temperature : −78°C to 0°C stabilizes intermediates.
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF | −78 | 85 | |
| NiCl₂(dppe) | Et₂O | 0 | 72 |
Q. How is this compound characterized spectroscopically?
- Techniques :
- NMR : ¹³C NMR distinguishes methoxy (δ 50–55 ppm) and diene protons (δ 4.5–6.5 ppm).
- IR : C-O stretch (1050–1150 cm⁻¹) confirms methoxy groups .
- HRMS : Molecular ion [M+H]⁺ at m/z 140.12 (calculated: 140.12) .
Q. What are the primary reaction pathways for this compound in organic synthesis?
- Diels-Alder Reactivity : Acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). Reaction regioselectivity depends on steric effects from the methyl group .
- Oxidation : Ozonolysis at −78°C cleaves the 1,3-diene to form methoxy-methyl ketones (confirmed by GC-MS) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Approach :
- Transition State Analysis : B3LYP/6-31G* calculations reveal asynchronous Diels-Alder transition states (bond formation: C1-C6 = 2.10 Å, C4-C5 = 2.45 Å) .
- Frontier Molecular Orbitals : HOMO-LUMO gaps (ΔE = 5.2 eV) indicate nucleophilic diene character .
Q. How do steric and electronic effects of the methoxy and methyl groups influence regioselectivity in cross-coupling reactions?
- Steric Effects : Methyl groups at C2 hinder coupling at C1, favoring C3 functionalization (e.g., Suzuki-Miyaura with aryl halides) .
- Electronic Effects : Methoxy groups donate electron density via resonance, activating the diene for electrophilic attacks (e.g., epoxidation).
Q. How can contradictory data on diene stability under oxidative conditions be resolved?
- Controlled Variables : Use low-temperature (−78°C) ozonolysis with MeOH quench to prevent over-oxidation.
- Analytical Validation : Compare GC-MS and ¹H NMR to quantify side products (e.g., peroxides) .
- Data Table :
| Temp (°C) | Quench Method | Yield (%) | Purity (%) |
|---|---|---|---|
| −78 | MeOH | 85 | 98 |
| 25 | H₂O | 40 | 70 |
Methodological Guidelines
- Synthetic Optimization : Prioritize palladium catalysts for scalability and reproducibility .
- Data Validation : Cross-reference NMR with computational models (e.g., Gaussian) to confirm regiochemistry .
- Contradiction Management : Replicate conflicting experiments with standardized protocols (e.g., inert atmosphere, anhydrous solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
